molecular formula C12H13N3O2S B1307147 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide CAS No. 436095-43-1

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

Cat. No.: B1307147
CAS No.: 436095-43-1
M. Wt: 263.32 g/mol
InChI Key: ZRTLYUDXBWQRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide typically involves the reaction of 3-aminobenzenesulfonamide with pyridine-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that 3-amino-N-pyridin-3-ylmethyl-benzenesulfonamide exhibits notable anticancer effects. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

A study demonstrated that derivatives of benzenesulfonamide, including this compound, can significantly induce apoptosis in MDA-MB-231 breast cancer cells. The compound showed a 22-fold increase in annexin V-FITC-positive apoptotic cells compared to the control group .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231Not specifiedApoptosis induction
4eMDA-MB-23110.93–25.06Enzyme inhibition

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, showing effectiveness against various bacterial strains.

Case Study: Inhibition of Bacterial Growth

In vitro studies have shown that derivatives of this compound exhibit significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with percentages reaching up to 80.69% at a concentration of 50 µg/mL .

Table 2: Antibacterial Efficacy of Derivatives

CompoundBacterial StrainInhibition (%)
4eStaphylococcus aureus80.69
4gKlebsiella pneumoniae79.46

Enzyme Inhibition

Another promising application is the inhibition of carbonic anhydrases (CAs), which are important therapeutic targets in various diseases, including cancer and obesity.

Case Study: Selectivity for Carbonic Anhydrase IX

The compound has been reported to selectively inhibit carbonic anhydrase IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM, indicating its potential as a therapeutic agent in treating tumors expressing CA IX .

Table 3: Enzyme Inhibition Data

EnzymeIC50 (nM)Selectivity
Carbonic Anhydrase IX10.93–25.06High
Carbonic Anhydrase II1.55–3.92Lower

Other Potential Applications

Beyond its anticancer and antibacterial properties, ongoing research is exploring additional therapeutic uses for this compound, including anti-inflammatory effects and roles in proteomics research .

Mechanism of Action

The mechanism of action of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed effects. For example, sulfonamide compounds are known to inhibit bacterial DNA synthesis by competitively inhibiting the enzyme dihydropteroate synthase . This mechanism is crucial for their antibacterial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide is unique due to its specific structure, which includes both an amino group and a pyridinylmethyl group attached to the benzenesulfonamide core. This unique structure may confer distinct chemical and biological properties compared to other sulfonamide compounds .

Biological Activity

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide (CAS 436095-43-1) is a sulfonamide compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₂H₁₃N₃O₂S and a molecular weight of approximately 263.32 g/mol. Its structure includes an amino group, a pyridine moiety, and a benzenesulfonamide core, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Similar to other sulfonamides, it may inhibit bacterial DNA synthesis by competitively blocking the enzyme dihydropteroate synthase, which is crucial in folate biosynthesis in bacteria.
  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It exhibits selective cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells, indicating its potential as an anticancer agent .

Antibacterial Properties

Research indicates that this compound possesses significant antibacterial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values suggest robust antibacterial properties:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus40
Klebsiella pneumoniae30

These results highlight its potential use in treating bacterial infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies:

  • Cell Proliferation Inhibition : It significantly inhibits the proliferation of MDA-MB-231 cells with an IC₅₀ value around 0.126 µM. This suggests a strong selectivity for cancer cells over normal cells .
  • Apoptosis Induction : In vitro studies have shown that treatment with the compound leads to increased apoptosis in cancer cells, evidenced by elevated levels of annexin V-FITC positive cells .

Case Studies

  • Study on Cancer Cell Lines : A study assessed the effects of this compound on MDA-MB-231 and MCF-7 cell lines. The compound exhibited a significant decrease in cell viability at concentrations as low as 1 µM, with a notable increase in apoptotic markers compared to controls .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial efficacy against S. aureus and K. pneumoniae, where the compound showed inhibition rates of over 80% at a concentration of 50 µg/mL.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other sulfonamide derivatives:

Compound NameStructure FeaturesBiological Activity
SulfamethazineSimilar sulfonamide structureAntibacterial properties
SulfadiazineContains pyrimidineUsed for toxoplasmosis treatment
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamidePyrimidine instead of pyridineDifferent anticancer profile

This comparison illustrates the unique aspects of this compound regarding its selective enzyme inhibition and therapeutic applications.

Properties

IUPAC Name

3-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-11-4-1-5-12(7-11)18(16,17)15-9-10-3-2-6-14-8-10/h1-8,15H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTLYUDXBWQRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390416
Record name 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-43-1
Record name 3-Amino-N-(3-pyridinylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436095-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrogenation of a stirred solution of 3-nitro-N-pyridin-3-ylmethyl-benzenesulfonamide [CAS-No. 436095-43-1; commercially available] (1.42 g, 4.84 mmol) in methanol (90 ml) and THF (50 ml) on palladium/carbon (10%, 0.14 g) for 2 h at room temperature yielded after removal of the catalyst by filtration, evaporation and crystallization from ethyl acetate/hexane the title compound (1.15 g, 90%) as a light yellow solid. MS (ISP) 264.1 [(M+H)+]; mp 129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.